![molecular formula C20H18Cl2N4O2 B2390406 [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine CAS No. 477858-67-6](/img/structure/B2390406.png)
[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, dichlorophenyl, and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine typically involves multiple steps, including the formation of the triazole ring and the introduction of the dichlorophenyl and methoxyphenyl groups. Common reagents used in the synthesis include triazole precursors, chlorinated aromatic compounds, and dimethylamine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Chemistry
In chemistry, [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create analogs that help in understanding the structure-activity relationships.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and other products that require complex organic molecules.
Mechanism of Action
The mechanism of action of [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares the dichlorophenyl group but lacks the triazole and methoxyphenyl groups.
Other Triazole Derivatives: Compounds with similar triazole structures but different substituents can be compared to highlight the unique properties of [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for the development of new compounds with specific properties and functions.
Properties
IUPAC Name |
[1-(3,5-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-25(2)9-8-18-19(20(27)13-4-6-17(28-3)7-5-13)23-24-26(18)16-11-14(21)10-15(22)12-16/h4-12H,1-3H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSMZGBMUPBNII-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2390323.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one](/img/structure/B2390324.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)

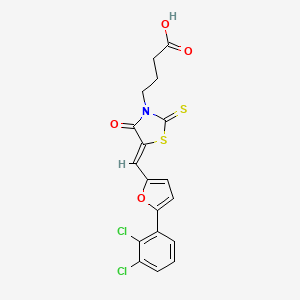
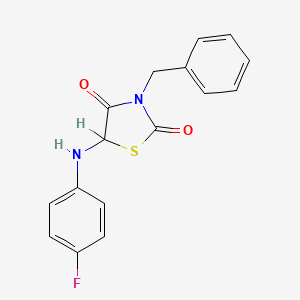
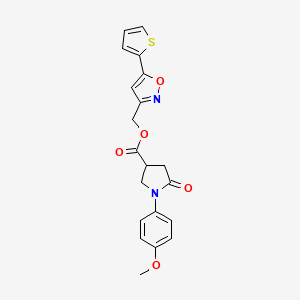
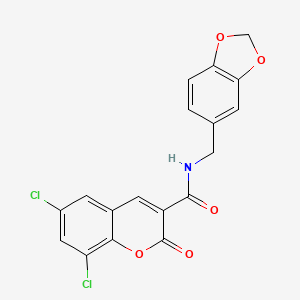
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)
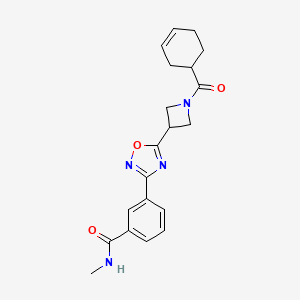
![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2390346.png)
